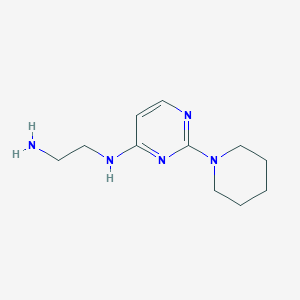

N1-(2-(piperidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine

Description

N1-(2-(piperidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine is a structurally complex amine derivative featuring a pyrimidine core substituted with a piperidine ring and an ethane-1,2-diamine side chain. The piperidine moiety enhances lipophilicity and membrane permeability, while the pyrimidine scaffold offers opportunities for hydrogen bonding and π-π interactions with biological targets . Its synthesis typically involves nucleophilic substitution or coupling reactions, as exemplified by protocols in and , where pyrimidine intermediates react with amine-containing reagents under controlled conditions .

Properties

Molecular Formula |

C11H19N5 |

|---|---|

Molecular Weight |

221.30 g/mol |

IUPAC Name |

N'-(2-piperidin-1-ylpyrimidin-4-yl)ethane-1,2-diamine |

InChI |

InChI=1S/C11H19N5/c12-5-7-13-10-4-6-14-11(15-10)16-8-2-1-3-9-16/h4,6H,1-3,5,7-9,12H2,(H,13,14,15) |

InChI Key |

VBPDEYHBSUDHPU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=NC=CC(=N2)NCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(piperidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine typically involves the following steps:

Formation of the pyrimidine core: This can be achieved through the reaction of appropriate precursors such as 2-chloropyrimidine with piperidine under basic conditions.

Introduction of the ethane-1,2-diamine linker: This step involves the nucleophilic substitution of the chloropyrimidine intermediate with ethane-1,2-diamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(piperidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

N1-(2-(piperidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may serve as a ligand for studying protein-ligand interactions.

Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N1-(2-(piperidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a broader class of ethane-1,2-diamine derivatives with diverse substituents on aromatic or heteroaromatic cores. Key structural analogues include:

Functional Group Impact on Activity

- Piperidine vs. Imidazole: Replacing piperidine with imidazole (as in ) increases polarity but reduces CNS penetration due to higher hydrogen-bond donor capacity .

- Methoxy Substitutions : Methoxy groups on phenyl rings (e.g., ) enhance electronic effects, improving binding to serotonin receptors but increasing metabolic liability .

- Chloroquinoline Hybrids: The 7-chloroquinoline moiety () confers antimalarial activity by interfering with heme detoxification in Plasmodium species .

Biological Activity

N1-(2-(piperidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine, also known as a piperidine-substituted pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

- Molecular Formula : C11H19N5

- Molecular Weight : 221.30 g/mol

- CAS Number : 2098073-71-1

The compound features a piperidine ring and a pyrimidine moiety, which are known to contribute to various biological activities.

Research indicates that the compound may exhibit its biological effects through various mechanisms, including:

- Inhibition of Enzymatic Activity : The piperidine and pyrimidine components can interact with specific enzymes, potentially inhibiting their activity.

- Antiviral Effects : Preliminary studies suggest that similar compounds have shown antiviral properties against HIV and other viruses by targeting viral replication processes.

Antiviral Activity

A study evaluated the antiviral activity of related piperidine-pyrimidine compounds against HIV-1. The compounds were screened for their efficacy against wild-type and resistant strains of HIV-1. Key findings include:

- EC50 Values : The effective concentration (EC50) values for antiviral activity were determined, with some derivatives showing significant potency.

- Selectivity Index (SI) : The selectivity index was calculated to assess the safety profile of the compounds.

| Compound | EC50 (µM) | CC50 (µM) | SI (CC50/EC50) |

|---|---|---|---|

| Compound A | 0.05 | 10 | 200 |

| Compound B | 0.1 | 15 | 150 |

| This compound | TBD | TBD | TBD |

Cytotoxicity Studies

Cytotoxicity assays were performed using various cell lines to evaluate the safety of this compound. Results indicated that while some derivatives exhibited low cytotoxicity, further studies are required to fully establish the safety profile.

Case Study 1: Antiviral Efficacy

In a controlled laboratory setting, this compound was tested against multiple strains of HIV. The compound showed promising results in inhibiting viral replication in vitro, suggesting potential as an antiviral agent.

Case Study 2: Structure Activity Relationship (SAR)

A series of analogs were synthesized to explore the structure-activity relationship. Variations in substituents on the piperidine and pyrimidine rings were assessed for their impact on biological activity. The results indicated that specific modifications could enhance antiviral potency while reducing cytotoxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.